5-Vinylisophthalic acid
Overview
Description
5-Vinylisophthalic acid: is an organic compound that belongs to the family of vinyl-substituted aromatic acids It is characterized by the presence of a vinyl group (-CH=CH2) attached to the isophthalic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-vinylisophthalic acid typically involves several steps starting from commercially available materials. One common method includes the following steps :
Esterification: 5-Methylisophthalic acid is esterified in methanol to produce dimethyl 5-methylisophthalate.
Bromination: The ester undergoes bromination using N-bromosuccinimide and dibenzoyl peroxide as a radical initiator to form dimethyl 5-(bromomethyl)isophthalate.
Nucleophilic Addition: The brominated ester reacts with triphenylphosphine in acetone to form a triphenylphosphonium salt.
Wittig Reaction: The phosphonium salt undergoes a Wittig reaction with formaldehyde in the presence of sodium hydroxide, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Vinylisophthalic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 5-Carboxyisophthalic acid.
Reduction: 5-Ethylisophthalic acid.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Vinylisophthalic acid has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biological Research: Studied for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 5-vinylisophthalic acid in various applications depends on its chemical structure and reactivity. In polymer chemistry, it acts as a monomer that can undergo polymerization to form long chains. In biological systems, its vinyl group can participate in reactions with biological molecules, potentially leading to the formation of bioactive compounds.
Comparison with Similar Compounds
Isophthalic acid: Lacks the vinyl group, making it less reactive in certain polymerization reactions.
Terephthalic acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Phthalic acid: Another isomer with different properties and uses.
Uniqueness: 5-Vinylisophthalic acid is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical reactions and applications. This makes it a valuable compound in the synthesis of specialized polymers and materials.
Properties
IUPAC Name |
5-ethenylbenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRNGRYAJCOIAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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